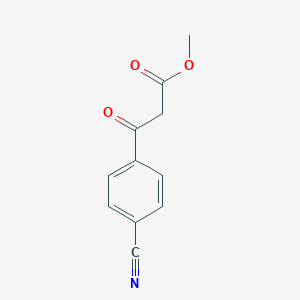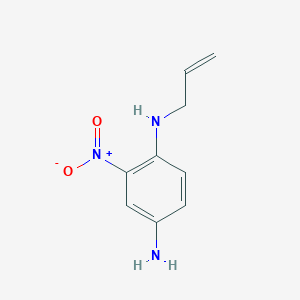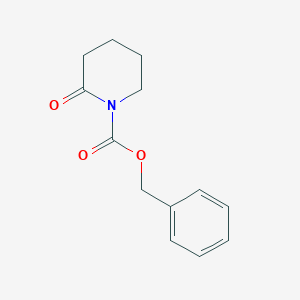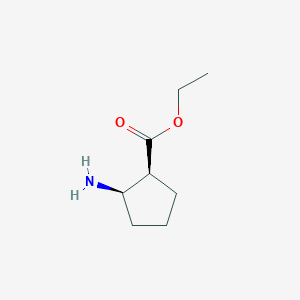![molecular formula C13H8F3NO3 B181464 6-[2-(Trifluormethoxy)phenyl]nicotinsäure CAS No. 197847-94-2](/img/structure/B181464.png)
6-[2-(Trifluormethoxy)phenyl]nicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid” is a significant organic compound that has gained immense attention from the scientific community. It is a white to brown solid with a molecular weight of 283.21 .
Molecular Structure Analysis
The IUPAC name of this compound is “6-[2-(trifluoromethoxy)phenyl]nicotinic acid” and its InChI code is "1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 283.21 . The storage temperature is +4°C .
Wirkmechanismus
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid acts as a competitive antagonist of nAChRs, meaning that it binds to the receptor and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can be used to study the function of nAChRs in various physiological processes.
Biochemical and Physiological Effects:
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and the modulation of cognitive function. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in lab experiments is its specificity for nAChRs, which allows for the selective study of these receptors without affecting other ion channels or receptors. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid is relatively easy to synthesize and has a high degree of purity, making it a useful tool for scientific research.
However, there are also limitations to the use of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in lab experiments. For example, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid may not be effective in all experimental models, and its effects may be influenced by factors such as the concentration of the compound and the duration of exposure. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid and its effects on nAChRs. One area of interest is the role of nAChRs in the development of various diseases, such as Alzheimer's disease and schizophrenia. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid could be used to study the effects of nAChRs on other physiological processes, such as muscle contraction and immune function. Finally, the development of new and more selective nAChR antagonists could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethoxy)benzyl bromide with nicotinic acid in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2-(trifluoromethoxy)benzaldehyde with nicotinic acid in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ich habe Informationen zu einer spezifischen Anwendung von 6-[2-(Trifluormethoxy)phenyl]nicotinsäure gefunden:
Migränebehandlung
Diese Verbindung wurde bei der Entwicklung eines TRPM8-Antagonisten namens AMG 333 verwendet, der ein klinischer Kandidat für die Behandlung von Migräne ist. Die Forschung konzentrierte sich auf die Verbesserung der arzneimittelähnlichen Eigenschaften der anfänglichen Leitverbindungen, insbesondere auf die Beseitigung der CYP3A4-Induktion und die Verbesserung der pharmakokinetischen Eigenschaften .
Eigenschaften
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKBORYPDIRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647042 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-94-2 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


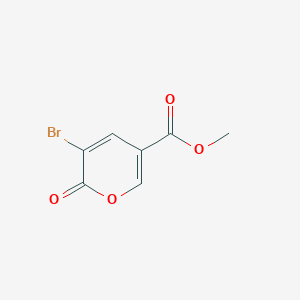
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
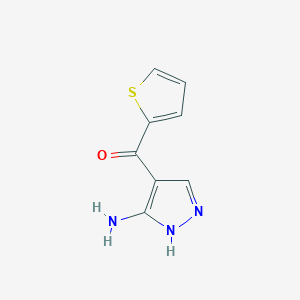
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
